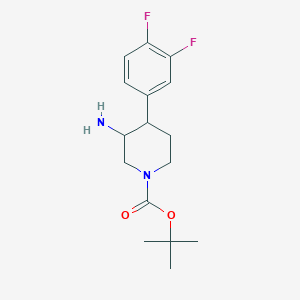

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Descripción

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (referred to as Compound 10a in ) is a piperidine-based intermediate with a tert-butoxycarbonyl (Boc) protecting group and a 3,4-difluorophenyl substituent. Its molecular formula is $ C{16}H{21}F2N2O_2 $, and it has a molecular ion peak at $ m/z = 313 \, [M + H]^+ $ via ESI-MS . This compound is synthesized via General Procedure C with an 80% yield, indicating efficient synthetic accessibility compared to analogs . Piperidine derivatives like this are critical in medicinal chemistry, particularly for developing central nervous system (CNS) therapeutics and kinase inhibitors.

Propiedades

Fórmula molecular |

C16H22F2N2O2 |

|---|---|

Peso molecular |

312.35 g/mol |

Nombre IUPAC |

tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3 |

Clave InChI |

SHDNLRJVAIEXBN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 3-amino-4-(3,4-difluorofenil)piperidina-1-carboxilato de terc-butilo típicamente implica los siguientes pasos:

Formación del Anillo de Piperidina: El anillo de piperidina se sintetiza a través de una reacción de ciclización que involucra precursores apropiados.

Introducción del Grupo Difluorofenilo: El grupo difluorofenilo se introduce a través de una reacción de sustitución, a menudo utilizando un precursor halogenado y un nucleófilo adecuado.

Protección del Grupo Amino: El grupo amino se protege utilizando un grupo carbamato de terc-butilo (Boc) para evitar reacciones secundarias no deseadas.

Desprotección Final: El grupo Boc se elimina en condiciones ácidas para producir el producto final.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la escalabilidad.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados de nitroso o nitro.

Reducción: Las reacciones de reducción pueden convertir el grupo difluorofenilo a un estado más reducido, como un grupo hidroxilo o alquilo.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo difluorofenilo puede ser reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio en disolventes anhidros.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base adecuada.

Productos Principales Formados:

Oxidación: Formación de derivados de nitroso o nitro.

Reducción: Formación de derivados de hidroxilo o alquilo.

Sustitución: Formación de derivados de piperidina sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

El 3-amino-4-(3,4-difluorofenil)piperidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en química medicinal.

Biología: Investigado por su potencial como ligando en estudios de unión a receptores.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluido como intermedio en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 3-amino-4-(3,4-difluorofenil)piperidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas y los objetivos moleculares pueden variar según la aplicación y el contexto de uso específicos.

Compuestos Similares:

4-anilinopiperidina-1-carboxilato de terc-butilo: Se utiliza como intermedio en la síntesis de fentanilo y derivados relacionados.

N-Feniletil-4-piperidinona: Otro derivado de piperidina utilizado en la síntesis de diversos productos farmacéuticos.

Singularidad: El 3-amino-4-(3,4-difluorofenil)piperidina-1-carboxilato de terc-butilo es único debido a la presencia tanto del grupo difluorofenilo como del grupo amino protegido con terc-butilo, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para aplicaciones sintéticas y de investigación específicas.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

Tert-butyl (3S,4S)-3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate (10b): Differs by 3,5-difluorophenyl substitution. ESI-MS: $ m/z = 313 \, [M + H]^+ $, identical to 10a, indicating similar molecular weight . Yield: 75% (vs. 80% for 10a), suggesting steric or electronic factors in the 3,5-difluoro configuration reduce reaction efficiency .

Tert-butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c): 4-fluorophenyl substitution reduces fluorine count. ESI-MS: $ m/z = 295 \, [M + H]^+ $, lower due to fewer fluorine atoms . Yield: 75%, comparable to 10b but lower than 10a, highlighting the role of fluorine positioning in synthesis .

Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate (): 3,4-dichloroanilino substituent replaces fluorine with chlorine. Molecular weight: 345.25 g/mol (vs. 313 for 10a), reflecting chlorine’s higher atomic mass . Crystallography: Piperidine ring adopts a chair conformation with intermolecular N–H⋯O hydrogen bonding, enhancing crystal stability .

Physicochemical Properties

Table 1: Comparative Data for Key Analogs

Key Observations :

- Fluorine vs. Chlorine: Chlorinated analogs (e.g., 3,4-dichloroanilino) exhibit higher molecular weights and distinct crystallization behaviors due to stronger halogen bonding .

- Melting Points: Compound 5 (), with a (3,4-difluorophenyl)amino group, is a solid (mp 102–105°C), whereas 10a’s physical state is unspecified but likely a solid based on analogs .

Actividad Biológica

Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C16H23F2N2O2

- Molecular Weight : 300.37 g/mol

- CAS Number : 43810998

Research indicates that Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate exhibits several mechanisms of action:

- Receptor Modulation : The compound has been identified as a ligand for various receptors, including muscarinic acetylcholine receptors. This interaction can influence cellular signaling pathways related to proliferation and apoptosis resistance in cancer cells .

- Enzyme Inhibition : Studies have shown that derivatives of piperidine compounds can inhibit enzymes such as cholinesterases and monoamine oxidase B, which are relevant in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

A notable study highlighted the anticancer potential of Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine derivatives through their cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : FaDu (hypopharyngeal cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

- Results : The compound demonstrated significant cytotoxicity compared to standard chemotherapy agents, suggesting its potential as a lead compound for further development .

Neuroprotective Effects

The compound's ability to inhibit monoamine oxidase B suggests potential neuroprotective effects:

- Mechanism : By inhibiting this enzyme, the compound may increase levels of neurotransmitters such as dopamine, which is crucial for treating neurodegenerative disorders.

- Study Findings : In vitro studies indicated that certain piperidine derivatives exhibited protective effects against oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A research group investigated the effects of Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate on FaDu hypopharyngeal tumor cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The findings suggest that the compound could be developed into a novel anticancer agent.

Case Study 2: Neuroprotective Potential

In a separate study focusing on neuroprotection, researchers evaluated the effects of piperidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, highlighting their potential utility in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.